Enantiomeric Configuration Determines Asymmetric Induction
The target compound bears the (3aS,8aR) absolute configuration, derived from (1R,2S)-(+)-cis-1-amino-2-indanol; its enantiomer (CAS 2828433-53-8) possesses the (3aR,8aS) configuration and produces the opposite sense of chiral induction in asymmetric reactions [1]. Both enantiomers are commercially available at ≥97 % purity, but their optical rotation signs are opposite, and any catalytic protocol is enantiospecific to the configuration employed .
| Evidence Dimension | Absolute stereochemistry and sign of asymmetric induction |
|---|---|
| Target Compound Data | (3aS,8aR) configuration; derived from (1R,2S)-(+)-cis-1-amino-2-indanol; expected negative optical rotation for (3aS,8aR) indeno-oxazoline derivatives [1] |
| Comparator Or Baseline | Enantiomer: CAS 2828433-53-8, (3aR,8aS) configuration; expected positive optical rotation |
| Quantified Difference | Opposite enantiomer; quantitative optical rotation data not publicly available for this specific mono-oxazoline pair. For the analogous bisoxazoline IndaBOX, [α]D values are +360° (3aR,8aS) vs. -360° (3aS,8aR) . |
| Conditions | Derived from cis-aminoindanol precursors; optical rotation measured in CH₂Cl₂ or CHCl₃ at 20°C for the bisoxazoline analogs |
Why This Matters
Selection of the correct enantiomer is mandatory for achieving the desired absolute configuration in the chiral product; using the wrong enantiomer will invert the stereochemical outcome of any asymmetric transformation.
- [1] Caltech Authors (2020) Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a′R,8aS,8a′S)-2,2′-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172–189. View Source
